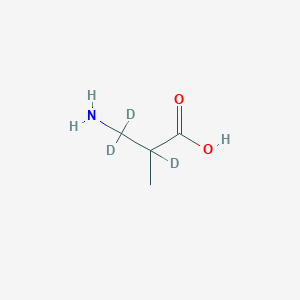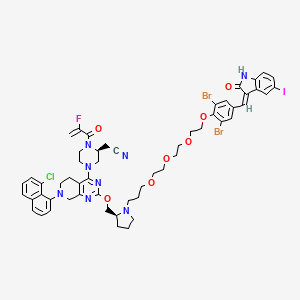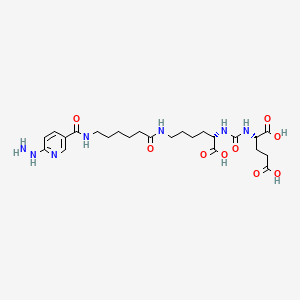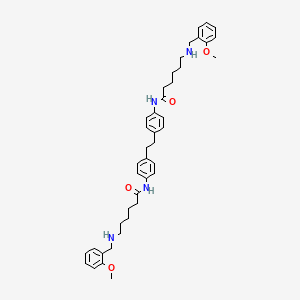
Di-beta,beta'-Chloroethylphosphoric Acid-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) phosphate-d8: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) phosphate-d8 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but generally, the process involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for Bis(2-chloroethyl) phosphate-d8 are not extensively documented. it is typically produced in specialized laboratories equipped to handle isotopic labeling and ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-chloroethyl) phosphate-d8 can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Hydrolysis: Leading to the formation of phosphoric acid derivatives
Common Reagents and Conditions: Common reagents used in reactions involving Bis(2-chloroethyl) phosphate-d8 include nucleophiles for substitution reactions and water or aqueous solutions for hydrolysis .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2-chloroethyl) phosphate-d8 is used as a tracer to study reaction mechanisms and pathways due to its deuterium labeling .
Biology and Medicine: In biological and medical research, it is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body .
Industry: In the industrial sector, it is used in the development and testing of new pharmaceuticals, providing insights into drug behavior and efficacy .
Wirkmechanismus
The mechanism of action of Bis(2-chloroethyl) phosphate-d8 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as the pathways involved in their action .
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) phosphate: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Such as deuterium-labeled benzene and deuterium-labeled ethanol
Uniqueness: The uniqueness of Bis(2-chloroethyl) phosphate-d8 lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying drug metabolism and pharmacokinetics. This makes it a valuable tool in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C4H9Cl2O4P |
|---|---|
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
PMGHIGLOERPWGC-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl |
Kanonische SMILES |
C(CCl)OP(=O)(O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















